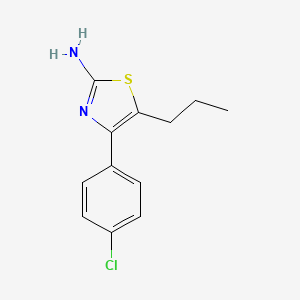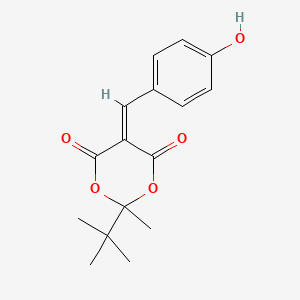![molecular formula C23H26N2O2S B5793868 1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine, also known as DNMDP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine acts on the central nervous system by binding to and modulating the activity of certain receptors such as the sigma-1 receptor. This receptor is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. Modulation of this receptor by this compound can lead to changes in cellular processes and ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by modulating the activity of certain pain receptors. In addition, this compound has been shown to have anticonvulsant effects by modulating the activity of certain ion channels involved in the generation of epileptic seizures.
Advantages and Limitations for Lab Experiments
1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has several advantages for use in lab experiments. It has a high degree of selectivity and specificity for its target receptors, making it an ideal tool for studying the role of these receptors in various cellular processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine. One area of research is the development of new derivatives of this compound with improved selectivity and potency for its target receptors. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for the treatment of various diseases such as cancer and epilepsy. Finally, the role of this compound in other cellular processes such as protein synthesis and cell survival warrants further investigation.
Synthesis Methods
1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine can be synthesized using a multi-step process involving the reaction of 1-naphthylmethylamine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield this compound.
Scientific Research Applications
1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been used in various scientific research studies due to its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use as a diagnostic tool for detecting certain diseases such as cancer.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-18-10-11-22(16-19(18)2)28(26,27)25-14-12-24(13-15-25)17-21-8-5-7-20-6-3-4-9-23(20)21/h3-11,16H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSBZARYOMOINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)



![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)



![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)
![3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)

